molecular formula C8H13N3O2 B6221359 9-(azidomethyl)-5,8-dioxaspiro[3.5]nonane CAS No. 2757999-75-8

9-(azidomethyl)-5,8-dioxaspiro[3.5]nonane

Cat. No.: B6221359
CAS No.: 2757999-75-8
M. Wt: 183.2
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Description

9-(azidomethyl)-5,8-dioxaspiro[3.5]nonane is an organic compound characterized by a spirocyclic structure containing two oxygen atoms, one nitrogen atom, and an azidomethyl group. This unique structure introduces polarity and potential for hydrogen bonding, which can influence the compound’s interactions with other molecules.

Properties

CAS No.

2757999-75-8

Molecular Formula

C8H13N3O2

Molecular Weight

183.2

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 9-(azidomethyl)-5,8-dioxaspiro[3.5]nonane involves several steps. One common method includes the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by oxidative cyclization using Oxone® in formic acid .

Chemical Reactions Analysis

9-(azidomethyl)-5,8-dioxaspiro[3.5]nonane undergoes various chemical reactions, including:

    Oxidation: The azidomethyl group can be oxidized to form nitrenes, which are highly reactive intermediates.

    Reduction: The azide group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The azide group can participate in nucleophilic substitution reactions, such as the Staudinger reduction and the Curtius rearrangement.

Common reagents used in these reactions include copper(I) catalysts for cycloaddition reactions and reducing agents like LiAlH4. Major products formed from these reactions include triazoles from cycloaddition and amines from reduction .

Scientific Research Applications

9-(azidomethyl)-5,8-dioxaspiro[3.5]nonane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and polymer coatings.

    Biology: Employed in photoaffinity labeling to identify molecular targets of bioactive compounds.

    Industry: Utilized in the development of materials with specific properties, such as enhanced binding affinities in medicinal chemistry.

Mechanism of Action

The mechanism of action of 9-(azidomethyl)-5,8-dioxaspiro[3.5]nonane involves the formation of highly reactive intermediates, such as nitrenes, upon thermal or photolytic activation. These intermediates can form covalent bonds with target molecules, leading to cross-linking in polymers or modification of biological macromolecules . The spirocyclic structure allows for specific interactions with molecular targets, enhancing its efficacy in various applications.

Comparison with Similar Compounds

Similar compounds to 9-(azidomethyl)-5,8-dioxaspiro[3.5]nonane include:

    9-methyl-2,5-dioxa-8-azaspiro[3.5]nonane: Shares a similar spirocyclic structure but lacks the azidomethyl group.

    2-oxa-7-azaspiro[3.5]nonane:

The uniqueness of 9-(azidomethyl)-5,8-dioxaspiro[3.5]nonane lies in its azidomethyl group, which introduces additional reactivity and potential for diverse chemical transformations.

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